molecular formula C10H8O4 B3124596 cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 31966-72-0

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B3124596
CAS No.: 31966-72-0
M. Wt: 192.17 g/mol
InChI Key: HMXOGGUFCBUALL-WAYWQWQTSA-N
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Description

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is a β-keto acid derivative featuring a 2-hydroxyphenyl substituent at the C4 position of a conjugated enone system. This compound is a critical intermediate in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) such as benzo[a]pyrene (BaP), where it arises via meta-cleavage of dihydroxylated PAH metabolites . It is recognized as a biomarker in environmental and biodegradation studies, with its reference standard cataloged in the Biomarker Catalogue . Its structure (C₁₀H₈O₄, MW 192.17) enables hydrogen bonding and moderate solubility, facilitating enzymatic interactions in biodegradation processes.

Properties

IUPAC Name

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOGGUFCBUALL-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with acetoacetic ester under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

cis-4-(8-Hydroxypyrene-7-yl)-2-oxobut-3-enoic Acid

  • Structure : Features a pyrene-derived hydroxyphenyl group instead of a simple phenyl ring.
  • Molecular Formula : C₂₀H₁₂O₄ (MW 316.31) .
  • Role in Degradation : A metabolite in the BaP degradation pathway via Mycobacterium spp. and Bacillus subtilis .
  • Key Differences: Higher molecular weight and hydrophobicity (LogKow ≈ 6.06 for BaP-derived metabolites) reduce solubility compared to the phenyl variant . Degradation efficiency: ~30% over 14 days in Stenotrophomonas maltophilia .

cis-4-(2-Hydroxynaph-3-yl)-2-oxobut-3-enoate

  • Structure : Substituted with a naphthalene group (C₁₄H₁₀O₄, MW 242.23) .
  • Key Differences: Increased aromaticity enhances UV absorbance but reduces microbial bioavailability. No reported biodegradation data, suggesting slower enzymatic processing compared to phenyl derivatives .

4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

  • Structure: Nitro group replaces the hydroxyl group (C₁₀H₇NO₅, MW 221.17) .
  • Key Differences: Electron-withdrawing nitro group increases acidity (pKa ~2.5) and chemical stability. Limited biodegradation data; nitro groups are recalcitrant to microbial attack .

Ethyl 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate

  • Structure : Esterified derivative with ethoxy and 3-hydroxyphenyl groups (C₁₂H₁₂O₅, MW 236.22) .
  • Key Differences: Esterification reduces polarity, making it less water-soluble (solubility ~0.1 mg/L).

Comparative Data Table

Compound Molecular Formula MW (g/mol) Solubility Key Microbial Strains Degradation Efficiency Key References
cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid C₁₀H₈O₄ 192.17 Moderate Mycobacterium spp., Bacillus spp. ~22–33% (14 days)
cis-4-(8-Hydroxypyrene-7-yl)-2-oxobut-3-enoic acid C₂₀H₁₂O₄ 316.31 Low Mycobacterium vanbaalehii PYR-1 ~30% (14 days)
cis-4-(2-Hydroxynaph-3-yl)-2-oxobut-3-enoate C₁₄H₁₀O₄ 242.23 Low Not reported Not reported
4-(2-Nitrophenyl)-2-oxobut-3-enoic acid C₁₀H₇NO₅ 221.17 Low Not reported Not reported
Ethyl 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate C₁₂H₁₂O₅ 236.22 Very low None N/A

Structural and Functional Insights

  • Hydroxyphenyl vs. Pyrenyl/Naphthyl Groups :
    • The hydroxyphenyl group in the target compound enhances hydrogen bonding with dioxygenases (e.g., catechol 2,3-dioxygenase), enabling meta-cleavage reactions .
    • Bulkier pyrenyl/naphthyl groups hinder enzyme access, reducing degradation rates .
  • Functional Group Influence :
    • Hydroxyl groups promote microbial oxidation, while nitro/ester groups impede enzymatic activity .

Biological Activity

Cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, also known as a derivative of phenolic compounds, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic group that contributes to its biological activity. The structural formula is represented as follows:

C10H9O3\text{C}_{10}\text{H}_{9}\text{O}_3

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have reported that this compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against cancer and other diseases.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative damage in cellular models. The compound's ability to neutralize reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, showing IC50 values indicative of strong antioxidant capacity.

Anti-inflammatory Properties

In vitro studies revealed that the compound inhibits the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential for therapeutic use in chronic inflammatory conditions.

Anticancer Potential

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

StudyFindings
Zhang et al. (2020)Evaluated the antioxidant effects in vitroDemonstrated significant ROS scavenging activity
Lee et al. (2021)Investigated anti-inflammatory effects on macrophagesShowed inhibition of TNF-alpha production
Kumar et al. (2022)Assessed anticancer activity on breast cancer cellsInduced apoptosis and cell cycle arrest

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.

Safety Profile

Safety assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves keto-enol tautomerism or condensation reactions under controlled conditions. For example, isomerization using Lewis acids (e.g., BF₃·Et₂O) can selectively crystallize intermediates in appropriate solvents (e.g., ethanol/water mixtures) to favor the cis configuration . Key parameters include solvent polarity, temperature (optimized between 25–60°C), and reaction time (monitored via TLC/HPLC). Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to verify the cis configuration via coupling constants (e.g., J-values for olefinic protons) and FT-IR for carbonyl (C=O) and hydroxyl (O-H) stretches .
  • Purity Assessment : HPLC (C18 column, UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve isomers; mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers separate and identify cis/trans isomers of intermediates during synthesis?

  • Methodological Answer : Utilize selective crystallization in solvent systems (e.g., ethanol/water) that exploit differences in isomer solubility. Confirm isomer ratios via chiral HPLC or polarimetry. Lewis acid-mediated isomerization (e.g., AlCl₃) can also shift equilibrium toward the desired cis form .

Advanced Research Questions

Q. What mechanistic approaches are used to study the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase-2) .
  • Enzyme Kinetics : Perform in vitro assays (e.g., spectrophotometric monitoring of substrate turnover) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Replicate with Authenticated Samples : Cross-validate using independently synthesized batches and third-party purity certification .

Q. What strategies are effective for validating the compound’s role as a biomarker or pharmacological precursor?

  • Methodological Answer :

  • Metabolic Tracing : Radiolabel the compound (e.g., ¹⁴C at the carbonyl group) to track incorporation into downstream metabolites .
  • In Vivo Studies : Use rodent models to assess bioavailability and tissue distribution via LC-MS/MS .

Q. How does solvent selection impact the compound’s stability and reactivity in catalytic applications?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., methanol): Stabilize intermediates via hydrogen bonding but may promote hydrolysis of the α,β-unsaturated ketone .
  • Aprotic Solvents (e.g., THF): Enhance electrophilicity at the β-carbon, facilitating Michael addition reactions. Conduct stability studies via accelerated degradation tests (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 2
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cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

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